molecular formula C19H15F2N3O B2796215 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,4-difluorobenzamide CAS No. 1396710-59-0

N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,4-difluorobenzamide

Cat. No. B2796215
CAS RN: 1396710-59-0
M. Wt: 339.346
InChI Key: YXRQUMMIKFQTCA-UHFFFAOYSA-N
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Description

“N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,4-difluorobenzamide” is a compound that has been studied for its potential use as a WDR5 WIN-site inhibitor . WDR5 is a chromatin-regulatory scaffold protein that is overexpressed in various cancers and is a potential epigenetic drug target for the treatment of mixed-lineage leukemia .


Synthesis Analysis

The synthesis of this compound involves fragment-based methods and structure-based design . Members of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class were expanded using a structure-based design approach to arrive at lead compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a pyrrole ring and a pyrazine ring . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize the corresponding 3-nitro derivatives .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³, a boiling point of 576.1±56.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It has a molar refractivity of 73.0±0.5 cm³ .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including the compound , have shown significant antimicrobial activity . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease.

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be explored further for the development of antiviral drugs, particularly in the current context of the global pandemic.

Antioxidant Activity

These compounds have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antitumor Activity

Pyrrolopyrazine derivatives have demonstrated antitumor activities . They can potentially inhibit the growth of various types of cancer cells, making them potential candidates for cancer treatment.

Kinase Inhibitory Activity

These compounds have shown significant activity on kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Since phosphorylation of proteins can modify their function and activity, kinase inhibitors can be used to treat diseases such as cancer.

Fibroblast Growth Factor Receptor Inhibitors

Pyrrolopyrazine derivatives, such as the compound , have been found to have potent activities against fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Drug Discovery Research

The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . The wide range of biological activities related to the pyrrolopyrazine scaffold makes it a promising candidate for the development of new therapeutic agents .

properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O/c20-13-6-7-15(16(21)10-13)19(25)23-14-4-1-3-12(9-14)17-11-22-18-5-2-8-24(17)18/h1,3-4,6-7,9-11H,2,5,8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRQUMMIKFQTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,4-difluorobenzamide

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